Trimidox

Ribonucleotide reductase enzyme inhibition L1210 leukemia

Trimidox (VF-233) is a patented ribonucleotide reductase inhibitor with 100-fold greater potency than hydroxyurea (IC50 5 μM vs. 500 μM) in L1210 cell extracts. It selectively depletes dCTP (to 39% control) and dGTP pools, synergistically enhancing antimetabolites like Ara-C and gemcitabine. Its 13.4-fold superior radical scavenging over Didox (IC50 8.8 μM vs. 117.5 μM) enables unique anthracycline combination strategies with reduced cardiotoxicity. A favorable hematopoietic safety profile supports chronic dosing in leukemia and combination therapy models.

Molecular Formula C7H8N2O4
Molecular Weight 184.15 g/mol
CAS No. 95933-74-7
Cat. No. B1662404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimidox
CAS95933-74-7
SynonymsN,3,4,5-tetrahydroxy-benzenecarboximidamide
Molecular FormulaC7H8N2O4
Molecular Weight184.15 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1O)O)O)C(=NO)N
InChIInChI=1S/C7H8N2O4/c8-7(9-13)3-1-4(10)6(12)5(11)2-3/h1-2,10-13H,(H2,8,9)
InChIKeyMSLJYSGFUMYUDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Trimidox (CAS 95933-74-7) Ribonucleotide Reductase Inhibitor for Antileukemic and Antitumor Research Procurement


Trimidox (3,4,5-trihydroxybenzamidoxime; VF-233) is a synthetic polyhydroxy-substituted benzamidoxime derivative that functions as a specific, patented inhibitor of ribonucleotide reductase (RNR), the rate-limiting enzyme for de novo deoxyribonucleotide synthesis [1]. As a structural analog of Didox (N,3,4-trihydroxybenzamide), Trimidox contains an additional hydroxyl group and an amidoxime moiety (molecular formula C7H8N2O4, MW 184.15), and has been characterized in multiple preclinical studies for its antileukemic and antitumor activity .

Why Trimidox (CAS 95933-74-7) Cannot Be Substituted with Hydroxyurea or Other Generic RNR Inhibitors


Substituting Trimidox with the clinically used ribonucleotide reductase inhibitor hydroxyurea (HU) in preclinical models is not scientifically justified due to marked differences in potency, mechanism, and toxicity profile. Trimidox inhibits RNR in L1210 cell extracts with an IC50 of 5 μM, whereas hydroxyurea requires 500 μM—a 100-fold difference in enzyme inhibition potency [1]. Furthermore, Trimidox depletes dCTP and dGTP pools to 24-39% of control levels, a biochemical effect that underlies its synergistic enhancement of antimetabolites like Ara-C, a property not shared to the same degree by hydroxyurea [2]. Additionally, Trimidox induces apoptosis via a cytochrome c-dependent, caspase-3/-9 pathway that differs from hydroxyurea's mechanism, and produces significantly less hematopoietic toxicity in vivo at equipment doses [3]. These quantitative and mechanistic distinctions render direct interchangeability inappropriate for studies requiring precise RNR inhibition or combination therapy outcomes.

Trimidox (CAS 95933-74-7) Quantitative Differentiation Evidence vs. Hydroxyurea, Didox, and Gallic Acid


RNR Enzyme Inhibition: Trimidox Exhibits 100-Fold Greater Potency than Hydroxyurea in L1210 Cell Extracts

In a direct head-to-head comparison using L1210 murine leukemia cell extracts, Trimidox reduced ribonucleotide reductase activity with an IC50 of 5 μM, whereas the clinical standard hydroxyurea (HU) required a concentration of 500 μM to achieve equivalent inhibition [1]. This represents a 100-fold difference in potency, establishing Trimidox as a significantly more potent inhibitor of the isolated enzyme.

Ribonucleotide reductase enzyme inhibition L1210 leukemia

Cytotoxicity in L1210 Leukemia Cells: Trimidox IC50 = 7.5 μM vs. Hydroxyurea IC50 = 50 μM (6.7-Fold Higher Potency)

In L1210 murine leukemia cell proliferation assays, Trimidox demonstrated an IC50 of 7.5 μM, compared to 50 μM for hydroxyurea—a 6.7-fold increase in cytotoxic potency [1]. In human HL-60 promyelocytic leukemia cells, Trimidox inhibited growth with an IC50 of 35 μM [2].

Cytotoxicity L1210 leukemia cell proliferation

dNTP Pool Depletion: Trimidox Reduces dGTP and dCTP to 24% and 39% of Control, Enabling Synergistic Ara-C Potentiation

Trimidox (50 μM, 24 h) reduced intracellular dGTP pools to 24% and dCTP pools to 39% of control levels in HL-60 cells [1]. This dCTP depletion relieves negative feedback on deoxycytidine kinase, increasing Ara-CTP formation 2.5-fold and enhancing Ara-C cytotoxicity synergistically [2]. Sequential treatment of HT-29 colon tumor cells with Trimidox (20 μM, 24 h) followed by Ara-C (2 μM, 2 h) reduced colony formation to 71% of additive values, confirming synergy [3].

dNTP depletion Ara-C synergy combination chemotherapy

Radical Scavenging Activity: Trimidox (IC50 8.8 μM) is 13-Fold More Potent than Didox (IC50 117.5 μM) in DPPH Assay

In a direct comparative DPPH radical scavenging assay, Trimidox exhibited an IC50 of 8.8 μM, which is approximately 13.4-fold more potent than its close structural analog Didox (IC50 117.5 μM) and 4.8-fold more potent than gallic acid (IC50 41.8 μM) [1]. This enhanced radical scavenging capacity correlates with Trimidox's ability to attenuate H2O2- and UV-induced oxidative stress in U937 lymphoma cells.

Antioxidant DPPH radical scavenging oxidative stress

In Vivo Antitumor Efficacy: Trimidox Increases L1210 Leukemia-Bearing Mouse Survival by 82% (Males) to 112% (Females)

In L1210 leukemia-bearing mice, Trimidox administered at 200 mg/kg (q1d × 9) significantly prolonged survival, increasing lifespan by 82% in male mice and 112% in female mice relative to untreated controls [1]. The same study reported no direct head-to-head in vivo survival comparison with hydroxyurea; however, Trimidox's in vivo efficacy is established at this dosing regimen.

In vivo efficacy L1210 leukemia survival extension

Reduced Hematopoietic Toxicity: Trimidox Induces Fewer Peripheral Blood Abnormalities than Hydroxyurea in 10-Week Murine Study

In a 10-week comparative toxicity study in C57BL/6 mice, high-dose Trimidox (220 mg/kg/day) induced fewer changes in peripheral blood indices (hematocrit, hemoglobin, RBC, WBC) and less reduction in marrow CFU-GM and BFU-E colony formation compared to high-dose hydroxyurea (500 mg/kg/day) [1]. While hydroxyurea produced rapid macrocytic hypochromic anemia and marked myelosuppression, Trimidox demonstrated a more favorable short-term hematopoietic safety profile at equipment enzyme-inhibitory doses.

Hematopoietic toxicity myelosuppression preclinical safety

Optimal Research and Preclinical Application Scenarios for Trimidox (CAS 95933-74-7) Based on Quantified Differentiation


High-Potency RNR Inhibition in Leukemia Models Requiring Low-Dose Efficacy

Researchers studying ribonucleotide reductase inhibition in L1210 murine leukemia or HL-60 human promyelocytic leukemia models should select Trimidox over hydroxyurea when high potency at low micromolar concentrations is required. Trimidox achieves 50% enzyme inhibition at 5 μM in L1210 extracts (vs. 500 μM for hydroxyurea) [1], enabling effective RNR blockade without the confounding effects of high compound concentrations.

Combination Therapy Studies with Antimetabolites (Ara-C, Gemcitabine, Tiazofurin) Requiring Synergistic Potentiation

Trimidox is uniquely suited for combination therapy experiments where dCTP/dGTP depletion enhances antimetabolite activity. Its ability to reduce dCTP pools to 39% of control [2] relieves feedback inhibition on deoxycytidine kinase, increasing Ara-CTP formation 2.5-fold and producing synergistic cytotoxicity [3]. This mechanism is not replicated to the same degree by hydroxyurea, making Trimidox the preferred RNR inhibitor for Ara-C or gemcitabine combination studies in leukemia and solid tumor models.

Preclinical Studies Combining RNR Inhibition with Free Radical-Generating Chemotherapeutics (e.g., Adriamycin)

When RNR inhibition must be combined with free radical-generating agents like Adriamycin (doxorubicin), Trimidox's 13.4-fold greater radical scavenging potency over Didox (IC50 8.8 μM vs. 117.5 μM) [4] provides a dual-mechanism advantage: RNR inhibition plus mitigation of oxidative cardiotoxic side effects. This property was specifically demonstrated in L1210 leukemia-bearing mice where Trimidox enhanced Adriamycin's antitumor effects in vivo [5].

Chronic Dosing Studies Requiring Reduced Hematopoietic Toxicity Compared to Hydroxyurea

For long-term preclinical studies where myelosuppression is a concern, Trimidox offers a favorable hematopoietic safety profile relative to hydroxyurea. In 10-week murine studies, Trimidox induced significantly fewer abnormalities in peripheral blood indices and marrow progenitor colony formation than hydroxyurea at equipment enzyme-inhibitory doses [6]. This makes Trimidox the preferred RNR inhibitor for chronic dosing experiments, particularly in leukemia, HIV, or combination therapy models where hematopoietic integrity must be maintained.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trimidox

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.